molecular formula C20H17N5O2 B6528855 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-99-0

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B6528855
CAS No.: 946211-99-0
M. Wt: 359.4 g/mol
InChI Key: NUNMTZONENDSKV-UHFFFAOYSA-N
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Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13822480 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process. Starting from commercially available reagents, the initial step often involves the creation of the triazolo-pyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones. The phenyl group is then introduced via electrophilic aromatic substitution.

    Next, the triazolo-pyridazine core undergoes an etherification reaction with a haloethyl compound to form the ethyl linker. Finally, the benzamide moiety is attached using standard amide coupling techniques, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Industrial Production Methods: Industrial synthesis would likely follow a similar route but optimized for scale. This may involve continuous flow chemistry to improve efficiency and yield, as well as stringent control over reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide participates in various organic reactions, including:

    • Oxidation: The benzamide and phenyl moieties can undergo oxidation under strong oxidizing conditions to form corresponding quinones or carboxylic acids.

    • Reduction: Reduction of the triazolo-pyridazine ring is possible with reagents such as lithium aluminum hydride (LiAlH4).

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    • Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen.

    • Substitution: Halogenated reagents, Grignard reagents (RMgX).

  • Major Products:

    • Oxidation: Quinones, carboxylic acids.

    • Reduction: Reduced triazolo-pyridazine derivatives.

    • Substitution: Functionalized aromatic derivatives.

4. Scientific Research Applications: this compound is a versatile compound with applications across multiple scientific disciplines:

  • Chemistry: Utilized as a building block in synthetic organic chemistry for the creation of more complex molecules.

  • Biology: Studied for its interaction with various enzymes and receptors, potentially serving as a lead compound in drug discovery.

  • Medicine: Investigated for therapeutic applications, particularly in oncology and neurology, due to its potential modulatory effects on specific molecular pathways.

  • Industry: Employed in the development of new materials with specific electronic and optical properties.

5. Mechanism of Action: The mechanism by which this compound exerts its effects is multifaceted:

  • Molecular Targets: The compound can interact with various proteins, including enzymes, receptors, and transporters, influencing their function.

  • Pathways Involved: It can modulate signaling pathways such as the PI3K/Akt pathway in cancer, affecting cell growth and survival. It may also impact neurotransmitter systems in neurological applications.

6. Comparison with Similar Compounds: this compound stands out due to its unique structural features and versatile reactivity:

  • Similar Compounds: 3-phenyl-1,2,4-triazole derivatives, pyridazine-based compounds, benzamide analogs.

  • Uniqueness: The combination of a triazolo-pyridazine core with a benzamide moiety, connected via an ethyl linker, is relatively uncommon, providing a distinct set of chemical and biological properties not seen in more traditional analogs.

There you have it—an all-in-one deep dive into this compound. Science is a pretty awe-inspiring journey, isn't it?

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(16-9-5-2-6-10-16)21-13-14-27-18-12-11-17-22-23-19(25(17)24-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNMTZONENDSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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